1,2-Dimethylanthracene (CAS 53666-94-7) is a specific C2-alkylated polycyclic aromatic hydrocarbon (PAH) primarily procured as a high-purity analytical reference material for environmental forensics, petroleum fingerprinting, and food safety testing [1]. As a lipophilic, semi-volatile organic compound, it serves as a critical biomarker standard for quantifying alkyl-PAH clusters via GC/MS [2]. Its defined molecular structure allows analytical laboratories to establish precise retention indices and calculate relative response factors (RRFs) required by stringent regulatory frameworks, such as EPA oil spill characterization methods [2]. Procuring this exact isomer ensures accurate diagnostic ratio analysis, which is fundamental for differentiating petrogenic sources from pyrogenic PAH contamination in complex environmental matrices [1].
Substituting 1,2-dimethylanthracene with the parent compound (anthracene) or the more common 9,10-dimethylanthracene isomer compromises analytical integrity in source apportionment workflows [1]. Parent PAHs weather and degrade at significantly faster rates than their alkylated homologues, rendering them ineffective for long-term environmental tracking [1]. Furthermore, using a generic C2-anthracene mixture or the highly symmetric 9,10-isomer fails to provide the exact GC/MS retention time calibration required to resolve complex isomeric clusters. Because 1,2-dimethylanthracene features asymmetric 1,2-substitution while leaving the meso (9,10) positions open, it exhibits a distinct photo-oxidation profile and chromatographic behavior compared to sterically hindered alternatives [1]. Relying on crude mixtures or incorrect isomers leads to miscalculated diagnostic ratios, ultimately invalidating forensic fingerprinting and regulatory compliance data.
In high-resolution GC/MS analysis of petroleum samples, accurate identification of the C2-anthracene/phenanthrene cluster relies on precise retention time markers [1]. 1,2-Dimethylanthracene provides a distinct, reproducible chromatographic peak that allows for the calculation of retention indices specific to the 1,2-substitution pattern. Compared to the parent anthracene, which elutes significantly earlier, or the sterically symmetrical 9,10-dimethylanthracene, 1,2-dimethylanthracene ensures accurate peak assignment within the complex C2-alkyl PAH envelope [1]. This precise calibration is essential for determining the Relative Response Factor (RRF) used in quantitative EPA methods for oil spill characterization.
| Evidence Dimension | GC/MS Chromatographic Resolution |
| Target Compound Data | 1,2-Dimethylanthracene (>99% purity standard) |
| Comparator Or Baseline | Parent Anthracene or 9,10-Dimethylanthracene |
| Quantified Difference | Provides exact retention time calibration for the 1,2-isomer, preventing co-elution misidentification in C2-PAH quantification. |
| Conditions | High-resolution GC/MS with internal standard calibration. |
Procuring the exact 1,2-isomer standard is mandatory for laboratories needing to resolve and quantify specific C2-alkylated PAH clusters without isomeric interference.
Alkylated PAHs are critical in environmental forensics because they degrade slower than their parent compounds, providing a longer-lasting chemical signature [1]. 1,2-Dimethylanthracene exhibits a specific weathering profile characterized by its alkyl substitution, which provides steric protection compared to unsubstituted anthracene, yet leaves the reactive 9,10 meso positions open for environmental photo-oxidation. This unique structural feature results in degradation kinetics that differ quantitatively from both the rapidly degrading parent anthracene and the highly sterically hindered 9,10-dimethylanthracene [1]. Utilizing 1,2-dimethylanthracene as a reference allows for the accurate calculation of weathering indices and diagnostic ratios to determine the age and source of petroleum spills.
| Evidence Dimension | Environmental Weathering / Degradation Kinetics |
| Target Compound Data | 1,2-Dimethylanthracene (C2-alkylated) |
| Comparator Or Baseline | Parent Anthracene (Unsubstituted) |
| Quantified Difference | Slower degradation rate and distinct photo-oxidation pathway compared to parent PAH, enabling long-term source tracking. |
| Conditions | Environmental weathering models and oil spill fingerprinting assays. |
Buyers in environmental testing must procure alkylated standards like 1,2-dimethylanthracene to accurately model oil spill weathering, which parent PAHs cannot achieve.
In quantitative PAH analysis, calculating the Relative Response Factor (RRF) is critical for determining the exact concentration of pollutants [1]. 1,2-Dimethylanthracene, when procured as a certified reference material (e.g., 200 µg/mL in toluene), provides a known concentration baseline that allows for the precise calibration of mass spectrometer sensitivity [2]. Using a crude C2-anthracene mixture or relying on the RRF of the parent anthracene leads to significant quantification errors due to differences in ionization efficiency and fragmentation patterns [1]. The specific procurement of 1,2-dimethylanthracene ensures that the RRF for the 1,2-isomer is accurately established, ensuring compliance with stringent quality control measures.
| Evidence Dimension | GC/MS Relative Response Factor (RRF) Accuracy |
| Target Compound Data | 1,2-Dimethylanthracene (Certified Reference Standard at 200 µg/mL) |
| Comparator Or Baseline | Parent Anthracene or Crude PAH Mixtures |
| Quantified Difference | Eliminates quantification errors caused by varying ionization efficiencies among different alkylation states and isomers. |
| Conditions | Quantitative GC/MS analysis using internal standard methods. |
Procuring isomer-specific certified reference materials is a regulatory necessity for laboratories to guarantee the precision and accuracy of their analytical data.
1,2-Dimethylanthracene is heavily utilized in environmental forensic laboratories to perform GC/MS-based petroleum fingerprinting [1]. By serving as a precise retention time and response factor standard for the C2-alkylated PAH fraction, it enables analysts to calculate diagnostic ratios that differentiate between petrogenic (oil spill) and pyrogenic (combustion) contamination sources [2].
Due to its specific susceptibility to photo-oxidation at the unsubstituted 9,10-meso positions while retaining alkyl stability at the 1,2-positions, this compound is used in laboratory simulations of environmental weathering [1]. It helps establish degradation kinetic baselines for alkyl-PAHs in soil and marine environments, which is critical for long-term ecological impact assessments.
Analytical laboratories procure high-purity 1,2-dimethylanthracene to comply with stringent regulatory frameworks requiring the quantification of specific PAH isomers in drinking water, groundwater, and food chains [2]. Its use as a calibration standard ensures that trace-level C2-anthracenes are accurately distinguished from matrix interferences.